molecular formula C38H27N B13350160 5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine

5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine

Cat. No.: B13350160
M. Wt: 497.6 g/mol
InChI Key: NCLAKBGZDWHMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine is an organic compound characterized by its complex structure, which includes multiple aromatic rings

Preparation Methods

The synthesis of 5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine typically involves multi-step organic reactions. One common method includes the condensation of aniline with 1-naphthaldehyde, followed by further reactions to introduce the biphenyl and additional naphthyl groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups can be introduced using reagents such as nitric acid and sulfuric acid.

Mechanism of Action

The mechanism of action of 5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine in its applications involves its ability to participate in π-π interactions due to its multiple aromatic rings. These interactions are crucial in the formation of stable films and efficient charge transport in electronic devices . The compound’s electroluminescent properties are attributed to its ability to emit light when an electric current is applied, a result of the recombination of electrons and holes within the material .

Comparison with Similar Compounds

Similar compounds to 5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine include:

These compounds share structural similarities but differ in their specific applications and properties, highlighting the unique characteristics of 5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine.

Properties

Molecular Formula

C38H27N

Molecular Weight

497.6 g/mol

IUPAC Name

4-naphthalen-1-yl-N-(4-naphthalen-1-ylphenyl)-2-phenylaniline

InChI

InChI=1S/C38H27N/c1-2-10-29(11-3-1)37-26-31(36-19-9-15-28-13-5-7-17-34(28)36)22-25-38(37)39-32-23-20-30(21-24-32)35-18-8-14-27-12-4-6-16-33(27)35/h1-26,39H

InChI Key

NCLAKBGZDWHMMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC=CC4=CC=CC=C43)NC5=CC=C(C=C5)C6=CC=CC7=CC=CC=C76

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.